An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-7-azaspiro[4.4]nonan-1-one is a heterocyclic organic compound belonging to the class of spiro-γ-lactams. This scaffold is of significant interest in medicinal chemistry due to the prevalence of spirocyclic systems and γ-lactam moieties in a wide array of biologically active natural products and synthetic pharmaceuticals. The rigid, three-dimensional nature of the spirocyclic core offers the potential for novel pharmacological profiles and improved physicochemical properties compared to more planar structures. This guide provides a comprehensive overview of the known chemical properties of 2-Oxa-7-azaspiro[4.4]nonan-1-one, based on currently available data.
Chemical Properties
The fundamental chemical properties of 2-Oxa-7-azaspiro[4.4]nonan-1-one are summarized below. It is important to note that while basic molecular information is established, detailed experimental data on its physicochemical properties remain limited in publicly accessible literature.
Table 1: General and Physicochemical Properties of 2-Oxa-7-azaspiro[4.4]nonan-1-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [Calculated] |
| Molecular Weight | 141.17 g/mol | [Calculated] |
| CAS Number | 1309588-02-0 | Commercial Suppliers |
| Topological Polar Surface Area | 38.3 Ų | [Computed] |
| Hydrogen Bond Acceptor Count | 3 | [Computed] |
| Hydrogen Bond Donor Count | 1 | [Computed] |
| XLogP3-AA | -0.3 | [Computed] |
Note: The majority of the physicochemical properties listed are computationally predicted and await experimental verification.
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one are not extensively reported in peer-reviewed journals. However, general synthetic strategies for related spiro-γ-lactam structures can provide insight into potential synthetic routes.
One plausible approach involves the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. A conceptual synthetic workflow is outlined below.
Caption: Conceptual workflow for the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one.
A related synthetic methodology has been reported for the one-pot synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones through a Manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones[1]. While this produces a different oxidation state of the pyrrolidine ring, it highlights a relevant strategy for constructing the core spirocyclic framework.
The reactivity of 2-Oxa-7-azaspiro[4.4]nonan-1-one is predicted to be characteristic of γ-lactams and secondary amines. The lactam carbonyl group is susceptible to nucleophilic attack, and the nitrogen atom can undergo various functionalization reactions.
Spectroscopic Data
As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Oxa-7-azaspiro[4.4]nonan-1-one have not been published. The acquisition and publication of this data would be invaluable for the unambiguous identification and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there are no published studies detailing the biological activity or the specific signaling pathways modulated by 2-Oxa-7-azaspiro[4.4]nonan-1-one. The broader class of spiro-γ-lactams has been investigated for a range of biological activities, including antimicrobial and anticancer properties. However, without specific experimental data for the title compound, any discussion of its pharmacological profile would be speculative.
The general workflow for investigating the biological activity of a novel compound such as 2-Oxa-7-azaspiro[4.4]nonan-1-one is depicted below.
